molecular formula C11H16BrN3O B3234535 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide CAS No. 1353977-53-3

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B3234535
CAS No.: 1353977-53-3
M. Wt: 286.17 g/mol
InChI Key: HXZREFKSQROHLE-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is a brominated acetamide derivative characterized by a central acetamide backbone substituted with a 2-bromo-pyridin-4-ylmethyl group and an isopropyl group on the nitrogen atom. Notably, the compound is listed as discontinued by suppliers like CymitQuimica, indicating challenges in production, stability, or demand .

Properties

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZREFKSQROHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156595
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-53-3
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Formation of Amino Group: The brominated pyridine is then reacted with an appropriate amine, such as isopropylamine, under basic conditions to introduce the amino group.

    Acetamide Formation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product, 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Acylation and Alkylation: The amino group can also participate in acylation or alkylation reactions to form amides or alkylated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents Molecular Weight (Da) Key Features References
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide 2-Bromo-pyridin-4-ylmethyl, isopropyl ~328.1 (calculated) Bromine at pyridine 2-position; potential steric hindrance and electronic effects
2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide 4-Bromo-benzyl, isopropyl 285.18 Bromine on benzyl ring; increased lipophilicity compared to pyridine analog
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Bromophenyl, pyrazine 291.14 Pyrazine ring instead of pyridine; intramolecular hydrogen bonding observed
5-Bromo-N-propylpicolinamide 5-Bromo-picolinamide, propyl Not provided Bromine on picolinamide; simpler alkyl chain substituent

Substituent Effects on Reactivity and Solubility

  • Bromine Position and Aromatic System : The 2-bromo-pyridine substituent in the target compound introduces an electron-withdrawing effect, which may enhance electrophilic substitution reactivity compared to the 4-bromo-benzyl analog . In contrast, the 4-bromophenyl group in 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide contributes to planar molecular geometry, facilitating crystal packing via weak N–H···N hydrogen bonds .
  • Heteroaromatic vs. However, the benzyl derivative’s higher lipophilicity may enhance membrane permeability in biological systems .

Crystallographic and Structural Insights

  • Crystal Packing : The pyrazine-containing analog (2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide) forms two-dimensional networks via intermolecular hydrogen bonds, a feature critical for material stability . Similar analyses for the target compound are lacking, but the Cambridge Structural Database (CSD) and SHELX software could be employed to elucidate its crystal structure.
  • Dihedral Angles : In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, a dihedral angle of 54.6° between aromatic rings affects molecular conformation . The target compound’s pyridine and acetamide groups may adopt distinct angles due to bromine-induced steric effects.

Biological Activity

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a brominated pyridine moiety and an amino group, which contribute to its reactivity and possible pharmacological applications. This article focuses on the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C₁₁H₁₆BrN₃O
Molecular Weight 286.16824 g/mol
CAS Number 1353977-53-3
Boiling Point ~484.3 °C
Density ~1.547 g/cm³

The compound's structure includes an amino group that can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in various chemical transformations.

The biological activity of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom and amino group are crucial for binding interactions, potentially modulating the activity of various enzymes and receptors.

Medicinal Chemistry

Research indicates that this compound may serve as a building block for pharmaceuticals targeting neurological and inflammatory pathways. Its unique structure allows for the development of novel therapeutic agents with specific biological activities .

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on tumor cell proliferation, with IC50 values indicating their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamideMDA-MB-231 (TNBC)0.126
5-Fluorouracil (Control)MCF-717.02

The selectivity index of these compounds suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .

Case Studies

  • Inhibition of Metastasis : In a BALB/c nude mouse model, treatment with related compounds significantly inhibited lung metastasis of triple-negative breast cancer (TNBC) cells compared to known inhibitors like TAE226 .
  • Mechanistic Insights : Studies have shown that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of caspase 9 following treatment .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring and acetamide backbone. Key steps include:

  • Bromination: Introduce bromine at the pyridine’s 2-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
  • Amine Substitution: React the brominated intermediate with isopropylamine via nucleophilic substitution, requiring polar solvents (e.g., DMF) to stabilize transition states .
  • Acetamide Formation: Couple the amine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
    Purity Assurance:
  • Chromatography: Use silica gel column chromatography or preparative HPLC to isolate the target compound from by-products .
  • Analytical Validation: Confirm purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and structural integrity via 1^1H/13^{13}C NMR (e.g., characteristic peaks for the bromopyridine ring at δ 8.2–8.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify the isopropyl group (doublet at δ 1.2–1.4 ppm for CH3_3 groups) and pyridin-4-ylmethyl protons (δ 4.3–4.5 ppm for CH2_2) .
    • 13^{13}C NMR: Confirm the acetamide carbonyl (δ 168–170 ppm) and brominated pyridine carbons (δ 120–150 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 329.04 for C12_{12}H17_{17}BrN3_3O) .
  • IR Spectroscopy: Detect the amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromination step, and what factors contribute to variability?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry (NBS:substrate ratio), and solvent polarity. For example, yields increase at 25°C in DMF due to enhanced solubility of brominated intermediates .
  • Contradictions in Data:
    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve yields but may promote side reactions (e.g., over-bromination). Non-polar solvents (toluene) reduce side products but lower reactivity .
    • Catalyst Role: Adding catalytic FeCl3_3 accelerates bromination but risks metal contamination, requiring post-synthesis chelation .

Q. What strategies address discrepancies in biological activity data across similar bromopyridine-acetamide derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 2-bromo vs. 4-bromo pyridine) using in vitro assays. For example:
    • Antimicrobial Assays: Test against S. aureus (MIC values) to evaluate the bromine position’s impact on membrane disruption .
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to correlate N-isopropyl substitution with apoptosis induction .
  • Data Normalization: Control for batch-to-batch variability in compound purity and solvent residues (e.g., DMF) using LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolytic stability. For example, the acetamide C-N bond in this compound shows higher BDE (~85 kcal/mol) compared to non-brominated analogs, suggesting resistance to hydrolysis .
  • Molecular Dynamics (MD): Simulate solvation effects in physiological buffers (pH 7.4) to identify susceptible sites (e.g., pyridine N-oxide formation under oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide

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